molecular formula C13H13Cl2N B195513 4-Chlorobenzhydrylamine hydrochloride CAS No. 5267-39-0

4-Chlorobenzhydrylamine hydrochloride

Cat. No.: B195513
CAS No.: 5267-39-0
M. Wt: 254.15 g/mol
InChI Key: UHPRBUXOILBKFH-UHFFFAOYSA-N
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Description

4-Chlorobenzhydrylamine hydrochloride is a chemical compound with the molecular formula ClC6H4CH(C6H5)NH2 · HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its white to off-white powder or crystalline form and has a molecular weight of 254.16 g/mol .

Preparation Methods

Chemical Reactions Analysis

4-Chlorobenzhydrylamine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

a. Intermediate for Levocetirizine

One of the most notable applications of 4-chlorobenzhydrylamine hydrochloride is its role as an intermediate in the synthesis of levocetirizine, a widely used antihistamine for treating allergic rhinitis and chronic urticaria. The synthesis involves several steps where 4-chlorobenzhydrylamine is converted into levocetirizine through a series of chemical reactions, including resolution methods that enhance the yield and purity of the final product .

b. Chiral Resolution

Recent studies have focused on the chiral resolution of 4-chlorobenzhydrylamine to obtain optically pure isomers, which are crucial for the efficacy and safety of chiral drugs. For instance, a method utilizing L-(+)-tartaric acid as a resolving agent has been developed, providing high yields and allowing for the recycling of solvents used in the process .

a. Synthesis Optimization

A study published in Tetrahedron Letters examined various synthetic routes to optimize the production of levocetirizine from this compound. The researchers found that adjusting reaction conditions such as temperature and solvent choice significantly impacted yield and purity .

b. Clinical Applications

Clinical trials have demonstrated that formulations containing levocetirizine derived from this compound are effective in reducing symptoms of allergic rhinitis without causing significant sedation, which is a common side effect associated with older antihistamines.

Mechanism of Action

The mechanism of action of 4-Chlorobenzhydrylamine hydrochloride involves its interaction with specific molecular targets. In the case of its use as a precursor for levocetirizine, the compound acts by binding to histamine receptors, thereby blocking the action of histamine and alleviating allergic symptoms . The pathways involved include the inhibition of histamine-induced signaling cascades.

Comparison with Similar Compounds

4-Chlorobenzhydrylamine hydrochloride can be compared with other similar compounds, such as:

    4-Chlorobenzylamine: Similar in structure but lacks the benzhydrylamine moiety.

    4-Chlorophenylhydrazine hydrochloride: Contains a hydrazine group instead of the benzhydrylamine group.

    4-Hydroxy-3-methoxybenzylamine hydrochloride: Features a hydroxy and methoxy group on the benzylamine structure. These compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound in its specific uses and reactions.

Biological Activity

4-Chlorobenzhydrylamine hydrochloride (CAS No. 5267-39-0) is a chemical compound that has garnered attention for its biological activity, particularly in the context of medicinal chemistry and pharmacology. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C13H13Cl2N\text{C}_{13}\text{H}_{13}\text{Cl}_2\text{N}

This compound features a benzhydrylamine structure with a chlorine substituent on the benzene ring, which influences its biological activity.

The primary mechanism of action for this compound involves its role as an antihistamine. It functions by blocking histamine receptors, specifically the H1 receptor, thereby alleviating symptoms associated with allergic reactions. This mechanism is crucial in the development of antihistamines like levocetirizine, which is derived from this compound .

Antihistaminic Activity

Research indicates that this compound exhibits significant antihistaminic properties. It has been shown to effectively inhibit histamine-induced responses, making it useful in treating conditions such as allergic rhinitis and chronic urticaria .

Other Pharmacological Effects

In addition to its antihistaminic effects, studies have suggested that this compound may possess additional pharmacological activities, including:

  • Antidepressant Effects : Some studies have indicated potential antidepressant-like effects in animal models, suggesting a broader spectrum of activity beyond antihistamine effects .
  • Neuroprotective Properties : There is emerging evidence that compounds related to 4-Chlorobenzhydrylamine may offer neuroprotective benefits, although more research is needed to clarify these effects .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

  • Synthesis and Efficacy : A study highlighted the synthesis of levocetirizine from this compound, demonstrating its efficacy in reducing allergic symptoms without central nervous system side effects .
  • Comparative Studies : Comparative analyses with other antihistamines revealed that this compound has a favorable safety profile and efficacy in managing allergic reactions .
  • Protein Interaction Studies : Advanced studies using computational methods have explored how this compound interacts at the molecular level with various proteins involved in allergic responses, providing insights into its mechanism of action .

Tables Summarizing Biological Activity

Activity Description
AntihistaminicBlocks H1 receptors to alleviate allergy symptoms
AntidepressantPotential antidepressant-like effects observed in animal models
NeuroprotectiveEmerging evidence suggests neuroprotective properties

Properties

IUPAC Name

(4-chlorophenyl)-phenylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN.ClH/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10;/h1-9,13H,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPRBUXOILBKFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5267-39-0
Record name 4-Chlorobenzhydrylamine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5267-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5267-39-0
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23816
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Record name 4-chlorobenzhydrylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.714
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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